Cas no 62014-87-3 (Helichrysetin)

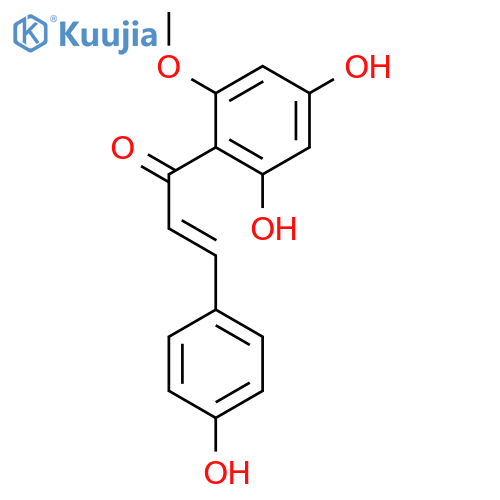

Helichrysetin structure

商品名:Helichrysetin

Helichrysetin 化学的及び物理的性質

名前と識別子

-

- 2-Propen-1-one, 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-

- Helichrysetin

- (2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-2-prop en-1-one

- 1-(2,4-DIHYDROXY-6-METHOXY-PHENYL)-3-(4-HYDROXY-PHENYL)-PROPENONE

- 4',6'-dihydroxy-2',4-dimethoxychalcone

- 6'-O-methylisosalipurpol

- 4,2',4'-Trihydroxy-6'-methoxychalcone

- (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- (2E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

- SCHEMBL2126372

- HY-N4058

- MFCD12546716

- UNII-MJ0KMG7AW4

- 62014-87-3

- AKOS032948840

- MJ0KMG7AW4

- CHEBI:178332

- (2E)-1-(2,4-DIHYDROXY-6-METHOXYPHENYL)-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE

- 2-Propen-1-one, 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-

- DTXSID001317482

- CS-0024563

- (E)-1-(2,4-dihydroxy-6-methoxy-phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- MS-24082

- helichysetin

- LMPK12120300

- CHEMBL507998

- [ "" ]

- 2',4,4'-Trihydroxy 6'-methoxychalcone

- G13798

- GLXC-10739

- DA-74078

-

- MDL: MFCD12546716

- インチ: InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+

- InChIKey: OWGUBYRKZATRIT-QPJJXVBHSA-N

- ほほえんだ: COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O

計算された属性

- せいみつぶんしりょう: 286.08400

- どういたいしつりょう: 286.08412354 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 373

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 286.28

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 87Ų

じっけんとくせい

- 色と性状: Orange powder

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 532.0±50.0 °C at 760 mmHg

- フラッシュポイント: 201.0±23.6 °C

- PSA: 86.99000

- LogP: 2.70810

- じょうきあつ: 0.0±1.5 mmHg at 25°C

Helichrysetin セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Helichrysetin 税関データ

- 税関コード:2914509090

- 税関データ:

中国税関コード:

2914509090概要:

2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

Helichrysetin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN1727-5mg |

Helichrysetin |

62014-87-3 | 96.32% | 5mg |

¥ 2570 | 2024-07-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL85749-10MG |

Helichrysetin |

62014-87-3 | 10mg |

¥4449.94 | 2025-01-16 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1727-1 mg |

Helichrysetin |

62014-87-3 | 96.32% | 1mg |

¥1237.00 | 2022-04-26 | |

| MedChemExpress | HY-N4058-5mg |

Helichrysetin |

62014-87-3 | 99.92% | 5mg |

¥3100 | 2024-05-24 | |

| MedChemExpress | HY-N4058-1mg |

Helichrysetin |

62014-87-3 | 99.92% | 1mg |

¥1485 | 2024-05-24 | |

| TargetMol Chemicals | TN1727-1mg |

Helichrysetin |

62014-87-3 | 96.32% | 1mg |

¥ 1190 | 2024-07-20 | |

| TargetMol Chemicals | TN1727-10 mg |

Helichrysetin |

62014-87-3 | 96.32% | 10mg |

¥ 5,197 | 2023-07-11 | |

| A2B Chem LLC | AG74825-50mg |

helichrysetin |

62014-87-3 | 99% By HPLC | 50mg |

$3283.00 | 2024-04-19 | |

| Aaron | AR00EHJP-1mg |

Helichrysetin |

62014-87-3 | 98% | 1mg |

$75.00 | 2025-02-11 | |

| 1PlusChem | 1P00EHBD-1mg |

helichrysetin |

62014-87-3 | 99% | 1mg |

$169.00 | 2024-04-22 |

Helichrysetin 関連文献

-

Saleta Vazquez-Rodriguez,Roberto Figueroa-Guí?ez,Maria Jo?o Matos,Lourdes Santana,Eugenio Uriarte,Michel Lapier,Juan Diego Maya,Claudio Olea-Azar Med. Chem. Commun. 2013 4 993

-

Gloria Mazzone,Naim Malaj,Annia Galano,Nino Russo,Marirosa Toscano RSC Adv. 2015 5 565

-

Rudra Chakravarti,Rajveer Singh,Arijit Ghosh,Dhritiman Dey,Priyanka Sharma,Ravichandiran Velayutham,Syamal Roy,Dipanjan Ghosh RSC Adv. 2021 11 16711

-

Xiao-Ni Ma,Chun-Lan Xie,Zi Miao,Quan Yang,Xian-Wen Yang RSC Adv. 2017 7 14114

-

5. South African plant extractives. Part III. Helichrysin, a new chalcone glucoside from a Helichrysum speciesWinifred G. Wright J. Chem. Soc. Perkin Trans. 1 1976 1819

62014-87-3 (Helichrysetin) 関連製品

- 1775-97-9(Flavokawain b)

- 961-29-5(Isoliquiritigenin)

- 1776-30-3(2',4'-DIHYDROXYCHALCONE)

- 144506-14-9(Licochalcone C)

- 18956-16-6(Cardamonin)

- 19309-14-9((E)-Cardamonin)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62014-87-3)Helichrysetin

清らかである:99%

はかる:5mg

価格 ($):216.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:62014-87-3)Helichrysetin

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ